6-Acetyl-2-(4-(phenylsulfonyl)butanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide
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Overview
Description
This compound is a complex organic molecule that contains several functional groups and structural features common in pharmaceutical compounds . It includes an acetyl group, a phenylsulfonyl group, a butanamido group, and a tetrahydrothieno[2,3-c]pyridine core. These features suggest that it might have interesting chemical and biological properties.
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would be expected to have several key features. These include a tetrahydrothieno[2,3-c]pyridine core, which is a bicyclic structure containing a sulfur atom, and an acetyl group attached to one of the carbon atoms in the ring .Chemical Reactions Analysis
The chemical reactivity of this compound could be quite complex due to the presence of several different functional groups. For example, the acetyl group could potentially undergo reactions such as nucleophilic acyl substitution .Scientific Research Applications
Antimicrobial and Antimycobacterial Properties
Research has shown that derivatives of 6-acetyl-2-(4-(phenylsulfonyl)butanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide possess antimicrobial activities. For instance, novel tetrahydrothieno[2,3-c]pyridine-3-carboxamide based inhibitors have been developed against Mycobacterium tuberculosis, highlighting their potential as antimycobacterial agents. These compounds have been found to inhibit the growth of various microbial strains, showcasing their broad-spectrum antimicrobial properties (Samala et al., 2014; Doshi et al., 2015).
Synthetic Applications in Heterocyclic Chemistry
The compound has also found application in the synthesis of heterocyclic compounds. Researchers have utilized it in the synthesis of new pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines and related systems, highlighting its utility as a building block in organic synthesis to create complex molecular structures with potential biological activities (Bakhite et al., 2005).
Enzyme Inhibition for Therapeutic Applications
Moreover, derivatives of this compound have been investigated for their potential as enzyme inhibitors. They have shown significant inhibitory activity against carbonic anhydrase and cholinesterase enzymes, which are targets for the treatment of various conditions, including glaucoma and neurodegenerative diseases such as Alzheimer's disease (Stellenboom & Baykan, 2019).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
6-acetyl-2-[4-(benzenesulfonyl)butanoylamino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O5S2/c1-13(24)23-10-9-15-16(12-23)29-20(18(15)19(21)26)22-17(25)8-5-11-30(27,28)14-6-3-2-4-7-14/h2-4,6-7H,5,8-12H2,1H3,(H2,21,26)(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAWVMMHOKHMXHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)CCCS(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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